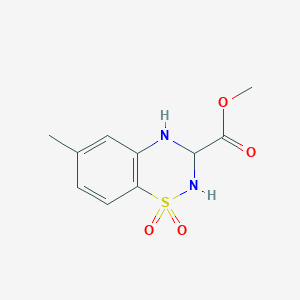

methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide

Description

Methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine core with a 1,1-dioxide moiety. Key structural features include:

- Position 6: A methyl substituent on the aromatic ring.

- Position 3: A methyl carboxylate ester group.

- Dihydro structure: Partial saturation of the thiadiazine ring (3,4-dihydro-2H configuration).

This compound belongs to the 1,2,4-benzothiadiazine 1,1-dioxide family, which is known for diverse pharmacological activities, including diuretic, antihypertensive, and AMPA receptor modulation properties .

Properties

IUPAC Name |

methyl 6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-6-3-4-8-7(5-6)11-9(10(13)16-2)12-17(8,14)15/h3-5,9,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUGGHSWFCPZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12N2O4S

- Molecular Weight : 256.28 g/mol

- CAS Number : 931745-29-8

The compound belongs to the class of benzothiadiazine derivatives, which are known for their diverse biological activities.

1. Antimicrobial Activity

Research has indicated that benzothiadiazine derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of various thiazine compounds against bacterial and fungal strains. Methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine derivatives showed promising results in inhibiting the growth of pathogenic microorganisms, with some derivatives exhibiting Minimum Inhibitory Concentrations (MIC) in the low micromolar range .

2. Anticancer Properties

Benzothiadiazine derivatives have been explored for their anticancer potential. In vitro studies demonstrated that methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine compounds can induce apoptosis in cancer cell lines. The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study :

A specific derivative was tested against breast cancer cells and showed a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment.

3. Neuroprotective Effects

Another significant area of research is the neuroprotective effects of this compound. Studies have indicated that it can enhance cognitive function and protect against neurodegeneration. For instance, in animal models subjected to cognitive impairment induced by scopolamine, administration of methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine resulted in improved performance in memory tasks .

Mechanism :

The compound appears to enhance synaptic plasticity by modulating glutamate receptor activity, leading to improved learning and memory capabilities.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuroprotective | Improves cognitive functions in animal models |

Future Directions

While the biological activities of this compound are promising, further research is required to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Studies : To confirm efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : To identify key structural features responsible for biological activity.

- Clinical Trials : To evaluate its potential as a therapeutic agent in humans.

Scientific Research Applications

Cancer Treatment

Recent research highlights the potential of benzothiadiazine derivatives, including methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide, as inhibitors of CD73. CD73 is an enzyme implicated in tumor progression and immune evasion. Inhibition of CD73 can enhance anti-tumor immunity by preventing the accumulation of immunosuppressive adenosine in the tumor microenvironment. Studies have shown that these compounds can be developed into pharmaceutical compositions for treating various cancers and related diseases .

Anti-inflammatory Properties

The compound has demonstrated notable anti-inflammatory effects in various biological assays. For instance, a study reported that certain derivatives exhibited both analgesic and anti-inflammatory activities superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam at comparable doses. This suggests potential applications in managing pain and inflammation .

Antimicrobial Activity

Benzothiadiazine derivatives have also been explored for their antimicrobial properties. Research indicates that some compounds within this class exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings open avenues for developing new antibiotics based on this chemical scaffold .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several methods that facilitate the modification of its structure to enhance biological activity. For instance:

- Alkylation Reactions : Alkylation of sodium salts with various alkyl halides has been shown to yield a range of derivatives with differing pharmacological profiles.

- Polymorphism Studies : Different crystalline forms of the compound have been isolated and characterized using X-ray diffraction techniques. These polymorphic forms can exhibit varied biological activities due to differences in solubility and stability .

Case Study 1: Anti-Cancer Activity

A recent patent outlines the synthesis and application of benzothiadiazine derivatives as CD73 inhibitors in cancer therapy. The study emphasizes the importance of structural modifications in enhancing potency against tumor cells while minimizing toxicity to normal cells .

Case Study 2: Analgesic Efficacy

In pharmacological evaluations involving carrageenan-induced edema models, specific polymorphic forms of benzothiadiazine derivatives showed significant analgesic effects at low dosages compared to conventional analgesics. This study highlights the potential for these compounds as effective pain management alternatives .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below summarizes key structural differences and pharmacological implications of methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide compared to related compounds:

Key Findings from Comparative Studies

Diuretic Activity

- Hydrochlorothiazide (HCT) : The 7-sulfonamide group is critical for binding to the Na+/Cl⁻ cotransporter in the kidney, enabling diuretic action. The 6-chloro substituent enhances potency .

- However, the methyl carboxylate at position 3 could influence solubility or alternative targets.

AMPA Receptor Modulation

- Diazoxide and Cyclothiazide : Both enhance AMPA receptor currents by reducing desensitization. Diazoxide (3-methyl, 7-chloro) shows moderate activity, while cyclothiazide’s bicyclic substituent at position 3 confers higher potency .

- Fluorinated Analogues (e.g., 12b): Introduction of a 2-fluoroethyl group at position 4 improves metabolic stability and oral bioavailability compared to non-fluorinated analogues. Compound 12b demonstrated cognitive-enhancing effects in rats .

- Target Compound : The 6-methyl and 3-methyl carboxylate groups may alter steric or electronic interactions with AMPA receptors, though empirical data are lacking.

Q & A

Basic: What synthetic routes are optimal for preparing methyl 6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide?

Methodological Answer:

The compound can be synthesized via cyclization of sulfonamide intermediates. Key steps include:

- Step 1 : Reacting 6-methyl-2H-1,2,4-benzothiadiazine precursors with methyl chloroformate under basic conditions (e.g., NaOH) to introduce the carboxylate ester group .

- Step 2 : Oxidizing the sulfonamide group using hydrogen peroxide or ozone to achieve the 1,1-dioxide moiety .

- Purification : Recrystallization from methanol/water mixtures yields high-purity product (89% yield, white solid) .

Critical Parameters : Maintain anhydrous conditions during esterification to prevent hydrolysis. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Basic: How can structural characterization be performed for this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and confirm the envelope conformation of the benzothiadiazine ring. Use SHELXS97/SHELXL97 for refinement, noting intramolecular N–H⋯O hydrogen bonds (bond length: ~2.45 Å) and π–π interactions (centroid distance: ~3.97 Å) .

- NMR Spectroscopy : Analyze 1H NMR (δ 2.3–3.1 ppm for methyl groups, δ 6.8–7.5 ppm for aromatic protons) and 13C NMR (δ 170–175 ppm for carbonyl carbons) .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (expected [M+H]+: ~300–310 m/z) .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

- AMPA Receptor Potentiation : Use rat cortical neurons or Xenopus oocytes expressing GluA2 receptors. Measure current potentiation via two-electrode voltage clamp (EC50 < 10 μM indicates high activity) .

- Solubility Testing : Employ shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Poor solubility (<10 μg/mL) may require formulation with cyclodextrins .

- Metabolic Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via HPLC-UV at 318 nm .

Advanced: How does fluorination at the 4-position enhance metabolic stability and AMPA receptor activity?

Methodological Answer:

- Fluorinated Analogues : Introduce 2-fluoroethyl or difluoromethyl groups at the 4-position via nucleophilic substitution (e.g., KF/18-crown-6). Fluorination reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), increasing half-life in RLM assays by 2–3× .

- AMPA Receptor Binding : Fluorine’s electronegativity strengthens hydrogen bonding with GluA2 residues (e.g., Thr686). Molecular docking (Glide/SP mode) shows improved binding energy (ΔG < −8 kcal/mol) .

Validation : Compare fluorinated vs. non-fluorinated analogues in object recognition tests (oral doses ≤1 mg/kg show cognitive enhancement in mice) .

Advanced: How can contradictions in substituent effects on AMPA activity be resolved?

Methodological Answer:

- Case Study : 7-Fluoro vs. 7-chloro substituents. While 7-F increases potency (EC50: 0.8 μM vs. 1.5 μM for 7-Cl), chloro groups improve blood-brain barrier penetration (logBB: −0.5 vs. −0.2) .

- Experimental Design :

Advanced: What computational methods predict conformational stability and receptor interactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate the benzothiadiazine ring’s envelope conformation (Cremer-Pople parameters: θ ~76°, φ ~21°) using AMBER or GROMACS. Analyze RMSD (<2 Å indicates stability) .

- Docking Studies : Use AutoDock Vina to model interactions with GluA2’s ligand-binding domain (LBD). Key residues: Pro478 (hydrophobic pocket), Glu705 (salt bridge with carboxylate) .

Validation : Overlay docked poses with X-ray co-crystal structures (PDB: 5L1B) to verify binding modes .

Basic: How are analytical methods validated for purity assessment?

Methodological Answer:

- HPLC : Use C18 column (4.6 × 150 mm), mobile phase: acetonitrile/0.1% TFA (70:30), flow rate: 1 mL/min. Retention time: ~6.5 min. Validate linearity (R² > 0.99) and LOD/LOQ (<0.1% impurities) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values (e.g., C: 45.2%, H: 3.8%, N: 9.4%) .

Reference Standards : Cross-check with USP Hydrochlorothiazide standards (e.g., 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.